molecular formula C20H28Cl2IN3O3 B4230820 2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride

Cat. No.: B4230820
M. Wt: 556.3 g/mol
InChI Key: ONBZKFVLXFVQLJ-UHFFFAOYSA-N
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Description

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, an iodo-substituted phenoxy group, and a phenylacetamide moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride typically involves multiple steps. The initial step often includes the iodination of a methoxyphenol derivative, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with various receptors or enzymes, while the iodo-substituted phenoxy group may enhance its binding affinity and specificity. The phenylacetamide moiety can contribute to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A compound with similar dimethylaminoethyl functionality but different applications.

    Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used in different contexts.

    Dimethylaminoethyl acrylate: Shares the dimethylaminoethyl group but has distinct chemical properties and uses.

Uniqueness

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26IN3O3.2ClH/c1-24(2)10-9-22-13-15-11-17(21)20(18(12-15)26-3)27-14-19(25)23-16-7-5-4-6-8-16;;/h4-8,11-12,22H,9-10,13-14H2,1-3H3,(H,23,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBZKFVLXFVQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C(=C1)I)OCC(=O)NC2=CC=CC=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride
Reactant of Route 6
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2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide;dihydrochloride

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